molecular formula C20H17BrClNO4 B3532566 2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No.: B3532566
M. Wt: 450.7 g/mol
InChI Key: ORSIBUGLYXOOOL-UHFFFAOYSA-N
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Description

2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a bromonaphthalene moiety linked to an acetamide group, which is further substituted with a chloro-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.

    Formation of 1-bromonaphthalen-2-ol: 1-bromonaphthalene is then reacted with a base such as sodium hydroxide to form 1-bromonaphthalen-2-ol.

    Acetylation: The 1-bromonaphthalen-2-ol is acetylated using acetic anhydride to form 2-(1-bromonaphthalen-2-yl)oxyacetate.

    Amidation: Finally, the 2-(1-bromonaphthalen-2-yl)oxyacetate is reacted with 4-chloro-2,5-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the naphthalene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Substituted naphthalenes with various functional groups.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromonaphthalene and chloro-dimethoxyphenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-bromonaphthalen-2-yl)oxy-N-(4-methoxyphenyl)acetamide
  • 2-(1-bromonaphthalen-2-yl)oxy-N-(4-chlorophenyl)acetamide
  • 2-(1-bromonaphthalen-2-yl)oxy-N-(2,5-dimethoxyphenyl)acetamide

Uniqueness

2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is unique due to the presence of both the bromonaphthalene and chloro-dimethoxyphenyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClNO4/c1-25-17-10-15(18(26-2)9-14(17)22)23-19(24)11-27-16-8-7-12-5-3-4-6-13(12)20(16)21/h3-10H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSIBUGLYXOOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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